(R)-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate
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Overview
Description
®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a pyrrolidine ring, a fluoro-substituted nitrophenyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-Substituted Nitrophenyl Group: This step involves the nitration of a fluoro-substituted benzene derivative, followed by its attachment to the pyrrolidine ring.
Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The fluoro-substituted nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of small molecules with biological targets. Its structural features make it suitable for binding studies and the investigation of molecular recognition processes.
Medicine
In medicine, ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl (1-(3-chloro-2-nitrophenyl)pyrrolidin-3-yl)carbamate
- ®-tert-Butyl (1-(3-bromo-2-nitrophenyl)pyrrolidin-3-yl)carbamate
- ®-tert-Butyl (1-(3-methyl-2-nitrophenyl)pyrrolidin-3-yl)carbamate
Uniqueness
®-tert-Butyl (1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the fluoro-substituted nitrophenyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to its chloro, bromo, and methyl analogs, the fluoro derivative may exhibit different biological activities and chemical behaviors, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)12-6-4-5-11(16)13(12)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWUSCKTSAXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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